molecular formula C21H42N2O3 B12586524 hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid CAS No. 645388-72-3

hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12586524
CAS No.: 645388-72-3
M. Wt: 370.6 g/mol
InChI Key: BWUAZQHFPVLYDV-HVDRVSQOSA-N
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Description

Hexadecan-1-amine, also known as 1-aminohexadecane, is a long-chain primary amine with the molecular formula C16H35N. It is a white, waxy solid with an ammonia-like odor and is insoluble in water. The compound (2S)-5-oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid with the molecular formula C5H7NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-1-amine can be synthesized through the reduction of hexadecanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is typically carried out at elevated temperatures and pressures. Another method involves the reaction of hexadecyl bromide with ammonia, followed by hydrolysis to yield hexadecan-1-amine.

Industrial Production Methods

Industrial production of hexadecan-1-amine often involves the hydrogenation of hexadecanenitrile. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-1-amine undergoes various chemical reactions, including:

    Oxidation: Hexadecan-1-amine can be oxidized to hexadecanal using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to hexadecane using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hexadecanal

    Reduction: Hexadecane

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Hexadecan-1-amine and (2S)-5-oxopyrrolidine-2-carboxylic acid have diverse applications in scientific research:

    Chemistry: Hexadecan-1-amine is used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials. (2S)-5-oxopyrrolidine-2-carboxylic acid is used as a building block in peptide synthesis.

    Biology: Hexadecan-1-amine is studied for its role in cell membrane structure and function. (2S)-5-oxopyrrolidine-2-carboxylic acid is involved in the regulation of the glutamate cycle in the brain.

    Medicine: Hexadecan-1-amine is explored for its potential antimicrobial properties. (2S)-5-oxopyrrolidine-2-carboxylic acid is investigated for its role in cognitive function and neuroprotection.

    Industry: Hexadecan-1-amine is used in the production of detergents, lubricants, and corrosion inhibitors. (2S)-5-oxopyrrolidine-2-carboxylic acid is used in the formulation of pharmaceuticals and cosmetics.

Mechanism of Action

Hexadecan-1-amine

Hexadecan-1-amine interacts with cell membranes, altering their fluidity and permeability. It can also act as a surfactant, reducing surface tension and stabilizing emulsions. The compound may exert antimicrobial effects by disrupting microbial cell membranes.

(2S)-5-oxopyrrolidine-2-carboxylic acid

(2S)-5-oxopyrrolidine-2-carboxylic acid is involved in the regulation of the glutamate cycle in the brain. It acts as a precursor to glutamate and gamma-aminobutyric acid (GABA), two important neurotransmitters. The compound may exert neuroprotective effects by modulating glutamate levels and preventing excitotoxicity.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-1-amine: Similar compounds include octadecan-1-amine (stearylamine) and dodecan-1-amine (laurylamine). These compounds differ in the length of their alkyl chains, which affects their physical properties and applications.

    (2S)-5-oxopyrrolidine-2-carboxylic acid: Similar compounds include other cyclic amino acids such as proline and hydroxyproline. These compounds share structural similarities but differ in their functional groups and biological roles.

Uniqueness

Hexadecan-1-amine is unique due to its long alkyl chain, which imparts distinct surfactant properties and makes it suitable for applications in materials science and industry. (2S)-5-oxopyrrolidine-2-carboxylic acid is unique due to its role in the glutamate cycle and its potential neuroprotective effects.

Properties

CAS No.

645388-72-3

Molecular Formula

C21H42N2O3

Molecular Weight

370.6 g/mol

IUPAC Name

hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H35N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;7-4-2-1-3(6-4)5(8)9/h2-17H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

BWUAZQHFPVLYDV-HVDRVSQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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